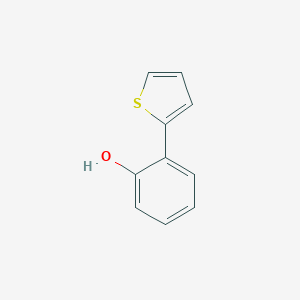

2-(Thiophène-2-yl)phénol

Vue d'ensemble

Description

2-(Thiophen-2-yl)phenol (2-TTP) is an organosulfur compound with a thiophene ring and a phenolic group. It is a white crystalline solid with a characteristic odor. 2-TTP has been studied for its potential applications in the fields of medicine, agriculture, and industry due to its unique properties.

Applications De Recherche Scientifique

Inhibition de la Corrosion

2-(Thiophène-2-yl)phénol : est utilisé en chimie industrielle comme inhibiteur de corrosion . Sa structure moléculaire lui permet de former une couche protectrice sur les métaux, empêchant les réactions oxydatives qui conduisent à la corrosion. Cette application est essentielle pour prolonger la durée de vie des structures et des composants métalliques dans diverses industries.

Semi-conducteurs Organiques

Le composé joue un rôle important dans le développement de semi-conducteurs organiques . En raison de son système π-conjugué stable, il est utilisé dans la fabrication de dispositifs qui nécessitent des propriétés semi-conductrices, tels que les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED).

Propriétés Pharmacologiques

Les dérivés du thiophène présentent un éventail de propriétés pharmacologiques. Ils sont connus pour leurs effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athérosclérotiques . La présence du groupement thiophène dans le composé améliore son activité biologique, ce qui en fait une entité précieuse dans la conception et le développement de médicaments.

Synthèse de Composés Biologiquement Actifs

Le composé est un intermédiaire clé dans la synthèse de divers dérivés du thiophène biologiquement actifs. Ces dérivés sont explorés pour leur potentiel en tant que nouveaux médicaments avec une variété d'effets biologiques .

Applications en Science des Matériaux

En science des matériaux, This compound contribue à l'avancement de matériaux ayant des propriétés électroniques spécifiques. Il est impliqué dans la production de matériaux pour des applications technologiques de pointe, notamment les capteurs et les cellules photovoltaïques .

Activité Antimicrobienne

Des études récentes ont identifié certains dérivés du thiophène, y compris This compound, comme ayant un potentiel antimicrobien prometteur. Ces composés sont étudiés pour leur efficacité contre diverses souches microbiennes, ce qui pourrait conduire au développement de nouveaux agents antimicrobiens .

Safety and Hazards

2-(Thiophen-2-yl)phenol may cause irritation to the eyes, skin, and respiratory tract . It is recommended to avoid direct contact and to wear appropriate protective gloves and eye protection when using . Good ventilation conditions should be maintained during operation and inhalation of its vapors should be avoided .

Orientations Futures

Thiophene derivatives, including 2-(Thiophen-2-yl)phenol, have shown important pharmacological activities and find large application in material science . The results revealed in a study lay the foundation for the development of future RNase L-modulating small molecules with new scaffold and improved potency . Another study disclosed that 2-(Thiophen-2-yl)phenol is a suitable chemical platform to develop tighter mPGES-1 inhibitors .

Mécanisme D'action

Target of Action

The primary targets of 2-(Thiophen-2-yl)phenol are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These targets have been regarded as promising for the treatment of cancer . Additionally, the compound has shown high antibacterial activities against S. aureus ATCC 25923 , a dangerous pathogenic bacterium .

Mode of Action

2-(Thiophen-2-yl)phenol interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition leads to changes in the cellular processes controlled by these targets, particularly those related to cell growth and survival .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR pathway , which is crucial in regulating cell cycle progression, promoting cell survival, and inducing cell growth . By inhibiting PI3K and mTOR, 2-(Thiophen-2-yl)phenol disrupts this pathway, leading to potential anti-tumor effects .

Pharmacokinetics

It has a predicted density of 1.235±0.06 g/cm³ , a melting point of 41-42 °C , and a boiling point of 291.5±15.0 °C . Its pKa is predicted to be 9.38±0.30 , indicating that it is weakly acidic . These properties may influence the compound’s bioavailability and its distribution within the body.

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by 2-(Thiophen-2-yl)phenol can lead to the arrest of cell growth and the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action of 2-(Thiophen-2-yl)phenol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting and boiling points . Additionally, its solubility in organic solvents and insolubility in water may impact its distribution in different bodily environments

Analyse Biochimique

Biochemical Properties

It is known that thiophene derivatives, a group to which 2-(Thiophen-2-yl)phenol belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Cellular Effects

A series of substituted 2-(Thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . These compounds were evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and Hela), and most of them exhibited moderate to excellent anti-tumor activities .

Molecular Mechanism

It is known that the compound can be obtained by reacting phenol with 2-bromothiophene . In the reaction process, the substitution reaction of 2-bromothiophene and phenol is first promoted by a base to form 2-(Thiophen-2-yl)phenol .

Propriétés

IUPAC Name |

2-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXFRPBULGVNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393695 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106584-13-8 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

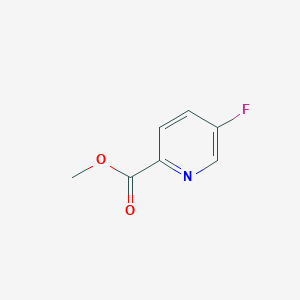

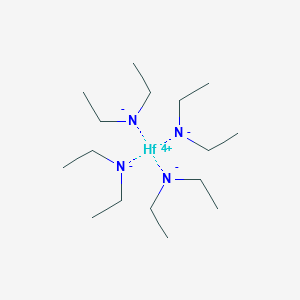

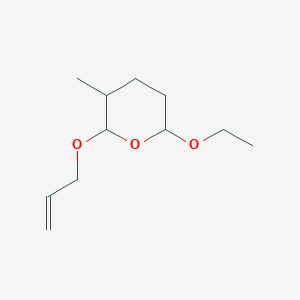

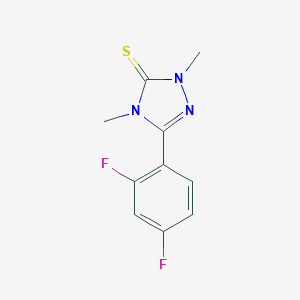

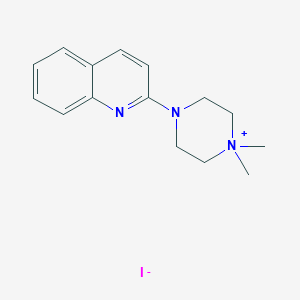

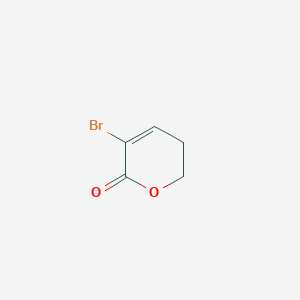

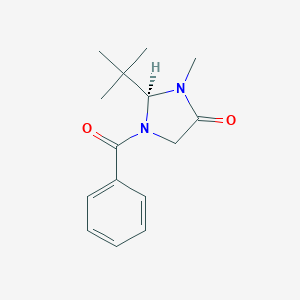

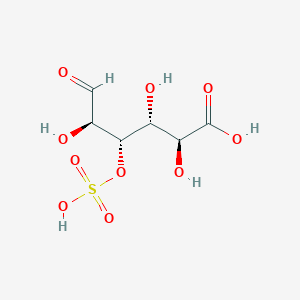

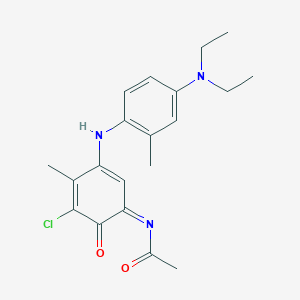

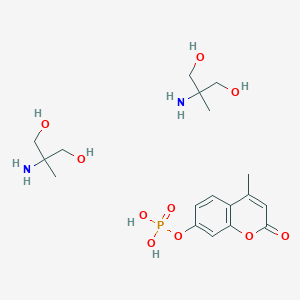

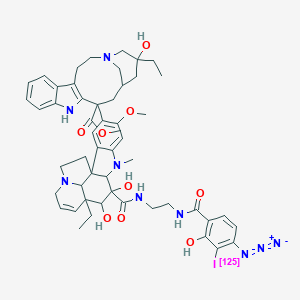

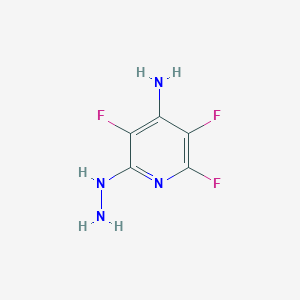

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.